2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide
Description
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide is a thiazole-based compound featuring a 4-bromobenzyl thioether group and an N-propylacetamide side chain. Thiazole derivatives are known for their diverse biological activities, including fungicidal, herbicidal, and insecticidal properties, often attributed to their ability to interact with enzyme targets such as succinate dehydrogenase (SDH) .
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2OS2/c1-2-7-17-14(19)8-13-10-21-15(18-13)20-9-11-3-5-12(16)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIXYILOQWYMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide typically involves the reaction of 4-bromobenzyl chloride with thioacetamide to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring . The resulting intermediate is then reacted with N-propylacetamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; often in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi.
Case Study: Antimicrobial Evaluation
A study conducted on thiazole derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using the turbidimetric method, revealing promising results for potential therapeutic applications in treating infections caused by resistant pathogens .
| Compound | Activity Against | Method Used |
|---|---|---|
| Compound A | E. coli | Turbidimetric |
| Compound B | S. aureus | Turbidimetric |
| 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide | Various strains | TBD |
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer activities. The compound has been assessed for its potential to inhibit the growth of cancer cell lines, particularly those associated with breast cancer.
Case Study: Anticancer Activity
In vitro studies have shown that thiazole derivatives can induce cytotoxic effects on human breast adenocarcinoma cell lines (e.g., MCF7). The Sulforhodamine B (SRB) assay was utilized to evaluate cell viability post-treatment, indicating that certain derivatives exhibit significant antiproliferative effects .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound C | MCF7 | 15.0 | |
| 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide | TBD | TBD | TBD |
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between thiazole derivatives and their biological targets. These studies provide insights into the mechanism of action and help in optimizing the chemical structure for enhanced activity.
Findings from Molecular Docking
The molecular docking analysis revealed that the compound binds effectively to specific receptors involved in microbial resistance and cancer proliferation pathways. This information is critical for guiding future modifications of the compound to improve its efficacy .
Material Science Applications
Beyond biological applications, thiazole derivatives are being explored for their potential use in material science, particularly in developing new polymers and nanomaterials with specific electrical or optical properties.
Example: Conductive Polymers
Research has indicated that incorporating thiazole units into polymer chains can enhance conductivity and thermal stability, making them suitable for electronic applications .
Mechanism of Action
The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The table below compares the target compound with structurally analogous molecules from the evidence:
Key Observations:
Heterocyclic Core: The thiazole core in the target compound differs from oxadiazole (5g) and triazole derivatives. Oxadiazoles (e.g., 5g) exhibit planar structures conducive to π-π stacking in enzyme active sites, while triazoles ([7–9]) demonstrate tautomeric flexibility, affecting their reactivity .
Functional Groups :
- The 4-bromobenzyl thioether group is shared with compound 5g, suggesting a role in enhancing lipophilicity and bioactivity. Bromine’s electronegativity may also stabilize charge-transfer interactions .
- The N-propylacetamide in the target compound contrasts with 5g’s trifluoromethyl pyrazole group. Acetamide’s carbonyl group could mimic SDH’s natural substrates, similar to penthiopyrad’s binding mechanism .
Fungicidal and Herbicidal Activity
- Compound 5g (): Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with herbicidal bleaching effects. Molecular docking revealed interactions with SDH’s ubiquinone-binding site, where the carbonyl group aligned with key residues (e.g., Trp173, Tyr58) .
- The acetamide’s carbonyl group may mimic 5g’s oxadiazole ring, enabling competitive binding .
Toxicity and Physicochemical Properties
- Methoxyphenyl Triazoles (): GUSAR toxicity predictions indicated low acute toxicity for thioacetic acid derivatives, likely due to metabolically labile ester groups. The target compound’s acetamide may offer similar metabolic stability .
- Triazole-thiones (): Spectral data (IR, NMR) confirmed tautomeric stability in the thione form, critical for reactivity. The absence of C=O in triazoles ([7–9]) contrasts with the target’s acetamide, which retains a C=O band (~1660–1680 cm⁻¹) .
Biological Activity
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The thiazole ring structure is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities. This article explores the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C12H12BrN2OS
- Molecular Weight : 312.19 g/mol
- CAS Number : 1053656-88-4
- Structure : The compound features a thiazole ring substituted with a bromobenzyl group and a propylacetamide moiety.
Antimicrobial Activity
Research indicates that compounds containing the thiazole moiety exhibit promising antimicrobial properties. A study evaluating various thiazole derivatives found that these compounds effectively inhibited both Gram-positive and Gram-negative bacteria. The specific antimicrobial activity of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide has not been extensively documented; however, related thiazole derivatives have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate | |
| Candida albicans | Less effective |
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. In vitro studies have demonstrated that certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). For instance, derivatives similar to 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide have shown promising results in inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
-
Study on Thiazole Derivatives :
A comprehensive study synthesized several thiazole derivatives and evaluated their biological activities. Among these, compounds with bromine substitutions demonstrated enhanced antimicrobial and anticancer activities compared to their non-brominated counterparts. The presence of electron-withdrawing groups like bromine was crucial for the observed biological effects . -
Molecular Docking Studies :
Molecular docking studies have been employed to predict the binding affinity of thiazole derivatives to various biological targets. For example, certain derivatives showed strong interactions with enzymes involved in cancer cell metabolism, indicating their potential as lead compounds for further drug development .
The biological activity of thiazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms and cancer cells. They may inhibit bacterial lipid biosynthesis or disrupt critical signaling pathways in cancer cells, leading to reduced viability and proliferation. The specific mechanism for 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide remains to be elucidated but is likely similar to other thiazole compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
